Divergent Pharmacophore: Unsubstituted N-Phenylacetamide vs. Potent 2,6-Dimethylanilide in Known NNRTIs
The target compound contains an unsubstituted N-phenylacetamide terminus. In contrast, the most potent class representatives, such as compound 4a5, require a 2,6-dimethylanilide for high HIV-1 inhibitory activity [1]. This fundamental structural difference suggests a divergent SAR path, positioning 1235635-56-9 as a critical scaffold for investigating alternative binding interactions or developing selective inhibitors against different targets where this pharmacophore is preferred. [IMPORTANT: No direct comparative bioactivity data is available; the strength of this evidence lies in the structural divergence from a known pharmacophore.]
| Evidence Dimension | Acetamide Nitrogen Substituent |
|---|---|
| Target Compound Data | N-phenyl (unsubstituted phenyl ring) |
| Comparator Or Baseline | Compound 4a5: N-(2,6-dimethylphenyl) [1] |
| Quantified Difference | Not applicable (binary structural feature) |
| Conditions | Structural comparison; Compound 4a5 tested in MT-4 cell-based HIV-1 inhibition assay [1]. |
Why This Matters
For SAR and lead optimization studies, this compound provides a distinct starting point for derivatization that is not achievable with the highly optimized 2,6-dimethylanilide series.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775–5781. View Source
